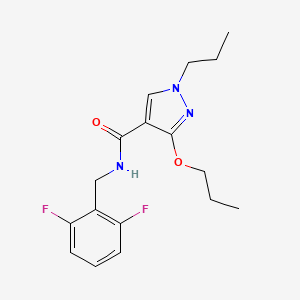

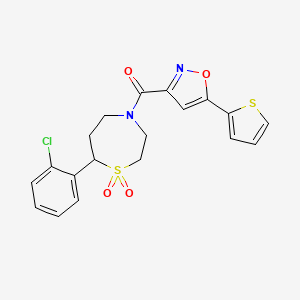

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and a basic building block for making a protein degrader library .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives, including the compound , has been achieved using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible . Another study reported the synthesis of similar compounds using different methods .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives, such as the compound , have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure-activity relationships and biological properties of these derivatives could unlock their potential as therapeutic agents .

Anticancer Agents

Specific isoindoline-1,3-dione derivatives have been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . For instance, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed a significant inhibitory effect on the viability of these cancer cells .

Herbicides

The compound’s potential use in the field of herbicides has been noted . The specific mechanisms and effectiveness in this application would require further research.

Colorants and Dyes

Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their unique chemical structure contributes to their color properties.

Polymer Additives

These compounds have also found use as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.

Organic Synthesis

The compound plays a role in organic synthesis . Its reactivity and diverse synthetic strategies make it a valuable tool in the creation of various organic compounds.

Photochromic Materials

Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, and the compound’s unique structure contributes to this property.

Chemosensors

A compound structurally similar to 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione has been used in the development of a chemosensor for the spectrophotometric detection of Cu(II) ions. This indicates potential applications in environmental monitoring and analytical chemistry.

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .

Biochemical Pathways

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of alzheimer’s disease . This suggests that these compounds may interact with biochemical pathways related to protein aggregation and neurodegenerative diseases .

Pharmacokinetics

N-substituted imides, such as isoindoline-1,3-dione derivatives, are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This characteristic could potentially influence the compound’s bioavailability.

Result of Action

Isoindoline-1,3-dione derivatives have been investigated against blood cancer using k562 and raji cell lines . The cytotoxicity assay performed determined the influence of these derivatives on the survival of the cancer cells .

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, reactivity, and applications of these compounds .

Propiedades

IUPAC Name |

2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-16-11-5-1-2-6-12(11)17(23)21(16)10-8-14-19-15(20-24-14)13-7-3-4-9-18-13/h1-7,9H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULGJAGZJADBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)

![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)